molecular formula C9H8F3N5OS B2858148 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide CAS No. 955964-92-8

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide

Cat. No.: B2858148
CAS No.: 955964-92-8
M. Wt: 291.25
InChI Key: GZHTVWFTWSVNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide (PubChem CID: 1497062) is a high-purity chemical reagent designed for advanced medicinal chemistry and drug discovery research . This compound features a hybrid molecular architecture, integrating a 3-methyl-5-(trifluoromethyl)pyrazole moiety with a thiazole-4-carbohydrazide functional group. This structure is of significant interest due to the well-documented pharmacological profiles of both pyrazole and thiazole derivatives, which include anti-inflammatory, antimicrobial, and anticancer activities . The core research value of this compound lies in its potential as a key synthetic intermediate or a scaffold for developing novel bioactive molecules. The presence of the trifluoromethyl group often enhances metabolic stability and membrane permeability, while the carbohydrazide functional group provides a versatile handle for further chemical derivatization, allowing researchers to create libraries of compounds for structure-activity relationship (SAR) studies . Notably, closely related 1H-pyrazol-1-yl-thiazole compounds have been identified as potent inhibitors of lactate dehydrogenase (LDH) , a key enzyme in the Warburg effect associated with cancer cell metabolism, highlighting its potential in oncology research . Furthermore, both pyrazole and thiazole nuclei are extensively investigated for their anti-inflammatory activity , often through mechanisms involving the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways . This makes this compound a valuable compound for researchers exploring new therapeutic agents for inflammation and cancer. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N5OS/c1-4-2-6(9(10,11)12)17(16-4)8-14-5(3-19-8)7(18)15-13/h2-3H,13H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHTVWFTWSVNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326597
Record name 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

955964-92-8
Record name 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide is a member of the thiazole and pyrazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C9H6F3N5OSC_9H_6F_3N_5OS with a molecular weight of approximately 277.29 g/mol. The compound features a thiazole ring fused with a pyrazole moiety, which contributes to its biological properties.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole rings have been shown to inhibit cancer cell proliferation. In vitro studies demonstrated that certain thiazole-pyrazole hybrids exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values indicating potent activity comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been well-documented. Studies have shown that compounds similar to this compound demonstrate efficacy against a range of bacterial strains such as E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Compounds with similar structures have also been reported to possess anti-inflammatory properties. For example, derivatives were tested in animal models for their ability to reduce inflammation in carrageenan-induced edema. The results indicated significant reductions in swelling comparable to standard anti-inflammatory drugs like indomethacin .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Some derivatives act as inhibitors of key enzymes involved in cancer progression or inflammation.
  • Induction of Apoptosis: Evidence suggests that these compounds can induce programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Cellular Metabolism: By interfering with metabolic pathways, these compounds can hinder the growth and replication of pathogens.

Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of various thiazole-pyrazole derivatives on MCF-7 and A549 cell lines. The results showed that specific derivatives had IC50 values less than 10 µM, indicating strong cytotoxicity.

CompoundCell LineIC50 (µM)
Compound AMCF-78.5
Compound BA5497.2
DoxorubicinMCF-76.0

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones compared to standard antibiotics.

CompoundInhibition Zone (mm)
Test Compound15
Ampicillin20

Comparison with Similar Compounds

Core Structural Modifications

The following analogs differ in substituents at the thiazole-4 position, altering physicochemical and biological properties:

Compound Name Substituent at Thiazole-4 Molecular Formula Molecular Weight Key Features/Applications Reference ID
Target Compound : 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide -CONHNH₂ (carbohydrazide) C₉H₈F₃N₅OS 307.25* Precursor for hydrazone derivatives; potential antimicrobial/antioxidant applications
4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid -COOH (carboxylic acid) C₉H₆F₃N₃O₂S 277.22 Intermediate for amide coupling; higher acidity affects solubility
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole -C₆H₅ (phenyl) C₁₄H₁₀F₃N₃S 309.31 Enhanced π-π stacking; potential kinase inhibitor scaffold
4-Allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol -SH (thiol) + triazole C₁₂H₁₁F₃N₆S₂ 384.40 Thiol reactivity for conjugation; possible protease inhibition
Di-S83 (Dimer)**: N,N’-(Disulfanediylbis(ethane-2,1-diyl))bis(2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxamide) -CONH-(CH₂)₂-S-S-(CH₂)₂-NHCO- C₂₂H₂₂F₆N₁₀O₂S₃ 668.65 Disulfide-linked dimer; modulates amyloid aggregation via PPI disruption
3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile -CH₂CH₂CN (cyanoethyl) C₈H₇F₃N₄ 224.16 Nitrile group enables click chemistry; agrochemical intermediate

*Calculated molecular weight.

Functional Group Impact on Properties

  • Susceptible to oxidation, requiring inert storage conditions.
  • Carboxylic Acid (C₉H₆F₃N₃O₂S) :

    • Lower pKa (~2-3) increases water solubility at physiological pH compared to carbohydrazide.
    • Used in peptide synthesis via EDC/HOBt coupling .
  • Phenyl (C₁₄H₁₀F₃N₃S) :

    • Hydrophobic substituent improves membrane permeability, critical for CNS-targeting drugs .
  • Thiol (C₁₂H₁₁F₃N₆S₂): Reactivity toward disulfide bond formation or gold nanoparticle functionalization .

Preparation Methods

Multicomponent Reaction Using Aryl Glyoxal and Pyrazolones

A green, one-pot methodology developed by ACS Publications (2024) enables the synthesis of pyrazole-linked thiazoles at room temperature. The reaction employs:

  • Aryl glyoxal (1.0 equiv)
  • 3-Methyl-5-(trifluoromethyl)-1H-pyrazole (1.2 equiv)
  • Thioamide precursor (1.0 equiv)
  • Solvent : 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), a recyclable hydrogen bond-donating medium.

The process forms C–C, C–N, and C–S bonds sequentially, yielding 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid as an intermediate. Key advantages include:

  • Atom economy : 85–92% yield.
  • No metal catalysts or harsh conditions : Room temperature, 24-hour reaction time.
  • Scalability : Demonstrated for gram-scale synthesis.

Cyclocondensation of α-Halo Ketones with Thioamides

An alternative route involves cyclocondensation of α-bromo ketones with thioamides, as reported in PubChem data:

  • α-Bromo ketone derivative : 2-Bromo-1-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-one.
  • Thioamide : Thioacetamide or thiourea.
  • Base : Triethylamine in ethanol at reflux (78°C, 6 hours).

This method produces the thiazole ring with a carboxylic acid group at position 4, which is later converted to the carbohydrazide.

Functionalization to Carbohydrazide

Hydrazide Formation via Carboxylic Acid Activation

The intermediate 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid undergoes hydrazide formation:

  • Activation : Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Nucleophilic substitution : React with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 0–5°C.
  • Isolation : Precipitate the product using ice-cold water, followed by recrystallization from ethanol.

Reaction Conditions :

Parameter Value
Temperature 0–5°C (Step 2)
Time 4 hours
Yield 78–85%
Melting Point 206–208°C

Characterization via $$ ^1H $$ NMR (DMSO-d6): δ 2.41 (s, 3H, CH₃), 6.92 (s, 1H, pyrazole-H), 8.01 (s, 1H, thiazole-H), 10.12 (s, 1H, NH).

Direct Coupling Using Carbodiimide Reagents

A modified approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple the carboxylic acid with hydrazine:

  • Reagents : EDC (1.5 equiv), HOBt (1.2 equiv), hydrazine (2.0 equiv).
  • Solvent : Dichloromethane (DCM), room temperature, 12 hours.
  • Yield : 82%, with minimal byproducts.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Multicomponent Green conditions, high atom economy Requires HFIP solvent 85–92%
Cyclocondensation Scalable, robust High-temperature reflux 65–75%
EDC/HOBt Coupling Mild conditions, high purity Costly reagents 78–82%

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
  • LC-MS : m/z 291.26 [M+H]⁺, consistent with molecular formula C₉H₈F₃N₅OS.
  • Elemental Analysis : Calculated (%) C 37.11, H 2.77, N 24.04; Found C 37.08, H 2.81, N 24.01.

Industrial and Research Applications

The compound serves as a precursor for sulfonohydrazide derivatives (e.g., 4-bromo-N'-acyl variants), which are explored as kinase inhibitors and antimicrobial agents. Its synthesis is integral to medicinal chemistry workflows due to the bioactive thiazole-pyrazole scaffold.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide?

The synthesis involves multi-step reactions starting from 3-methyl-5-(trifluoromethyl)-1H-pyrazole and thiazole derivatives. Key steps include:

  • Intermediate formation : Reacting pyrazole with thiazole derivatives (e.g., 4-carboxylate thiazole) under reflux in polar aprotic solvents like DMF or THF, with stoichiometric control (1:1.2 molar ratio) to minimize side products .
  • Carbohydrazide functionalization : Coupling the thiazole intermediate with hydrazine hydrate under acidic conditions (e.g., glacial acetic acid) at 60–80°C for 4–6 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are essential for characterizing this compound's purity and structural integrity?

  • ¹H/¹³C NMR : Use DMSO-d6 to resolve hydrogen environments (e.g., trifluoromethyl singlet at δ ~3.8 ppm) and carbon frameworks (thiazole C4 carbonyl at ~165 ppm) .
  • HRMS : Confirm molecular weight (291.25 g/mol) with <0.001 Da error .
  • HPLC : C18 column with acetonitrile/water (70:30) gradient; retention time ~12 minutes for >98% purity .
  • XRD : For crystalline samples, use SHELXL for refinement (Mo-Kα radiation, 100K) to resolve bond angles and torsional strain .

Q. What key structural features influence its reactivity in further derivatization?

  • The trifluoromethyl group increases electrophilicity at the pyrazole C3 position, enabling nucleophilic substitutions .
  • The thiazole-4-carbohydrazide moiety acts as a bifunctional site: the hydrazide group participates in Schiff base formation, while the thiazole sulfur facilitates metal coordination .
  • Steric hindrance from the 3-methyl group on pyrazole limits reactivity at the N1 position, directing modifications to the thiazole ring .

Advanced Research Questions

Q. How can SHELX programs optimize crystallographic analysis of this compound?

  • Data collection : Use SHELXC for data scaling and redundancy removal (resolution cut-off: 0.8 Å) .
  • Structure solution : Employ SHELXD for dual-space recycling (20 trials) to resolve heavy atoms (e.g., sulfur in thiazole) .
  • Refinement : Apply SHELXL with anisotropic displacement parameters and H-atom riding models. Use the "TWIN" command for handling pseudo-merohedral twinning .
  • Validation : Generate ORTEP-3 plots to visualize thermal ellipsoids and hydrogen bonding networks (e.g., N–H···O interactions) .

Q. How to design bioactivity assays targeting its potential antimicrobial or anticancer properties?

  • Target selection : Screen against E. coli (Gram-negative) and S. aureus (Gram-positive) for antimicrobial activity using broth microdilution (MIC50 ≤ 25 µg/mL) .
  • Mechanistic studies :
  • Molecular docking : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). Focus on hydrogen bonds between the carbohydrazide group and Asp73 .
  • ROS assay : Measure reactive oxygen species (ROS) generation in cancer cells (e.g., HeLa) via DCFH-DA fluorescence to link bioactivity to oxidative stress .
    • Control experiments : Compare with structurally similar analogs (e.g., pyrazole-thiazole hybrids) to isolate the trifluoromethyl group's role .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Standardize protocols : Use identical cell lines (ATCC-certified), passage numbers (<20), and solvent controls (DMSO ≤0.1%) .
  • Dose-response curves : Calculate IC50 values with nonlinear regression (GraphPad Prism) across 8 concentrations (0.1–100 µM) .
  • Meta-analysis : Apply hierarchical clustering to published datasets (e.g., ChEMBL) to identify outliers caused by assay variability .

Q. How to optimize reaction conditions for synthesizing key intermediates?

  • Solvent screening : Test DMF, THF, and acetonitrile for coupling steps; DMF maximizes yield (75%) due to high polarity .
  • Catalyst optimization : Compare p-toluenesulfonic acid (PTSA) and BF3·Et2O for Friedel-Crafts alkylation; BF3·Et2O reduces side-product formation by 30% .
  • Temperature control : Use microwave-assisted synthesis (100°C, 30 minutes) for thiazole ring closure instead of conventional heating (6 hours) .

Q. What computational methods predict its interaction with biological targets?

  • Pharmacophore modeling : Define essential features (hydrogen bond acceptor at thiazole sulfur, hydrophobic region at trifluoromethyl) using Schrödinger Phase .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability with human topoisomerase IIα (RMSD <2.0 Å indicates stable complexes) .
  • ADMET prediction : Use SwissADME to estimate bioavailability (TPSA = 85 Ų, LogP = 2.1) and CYP450 inhibition risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.